molecular formula C17H16N2O3S2 B2768317 3-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide CAS No. 898459-32-0

3-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide

Cat. No.: B2768317
CAS No.: 898459-32-0
M. Wt: 360.45
InChI Key: VWMBYMLAYDWDPD-UHFFFAOYSA-N
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Description

3-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide is an organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Scientific Research Applications

3-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Studies: It is used in studies to understand its mechanism of action and its effects on various biological pathways.

    Chemical Biology: The compound serves as a tool for probing biological systems and studying the interactions between small molecules and biological targets.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Benzamides and thiazoles are found in a variety of drugs with different targets, so it’s difficult to predict the mechanism of action without more information .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions. In general, compounds containing benzamide and thiazole groups should be handled with care .

Future Directions

The future directions for research on this compound could include exploring its potential biological activity, optimizing its synthesis, and investigating its physical and chemical properties. Given the bioactivity of many benzamide and thiazole-containing compounds, this could be a promising area of research .

Preparation Methods

The synthesis of 3-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the Benzothiazole Core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Ethylsulfonyl Group: This step involves the sulfonylation of the benzothiazole derivative using ethylsulfonyl chloride in the presence of a base such as triethylamine.

    Amidation Reaction: The final step involves the coupling of the ethylsulfonyl-substituted benzothiazole with 3-aminobenzamide under appropriate conditions to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

3-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

3-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide can be compared with other benzothiazole derivatives, such as:

    2-methylbenzothiazole: Known for its antimicrobial properties.

    Benzothiazole-2-thiol: Used in the synthesis of rubber accelerators and other industrial chemicals.

    6-substituted benzothiazoles: Investigated for their potential as anticancer agents.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzothiazole derivatives.

Properties

IUPAC Name

3-ethylsulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-3-24(21,22)14-6-4-5-12(9-14)17(20)19-13-7-8-16-15(10-13)18-11(2)23-16/h4-10H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMBYMLAYDWDPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)SC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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